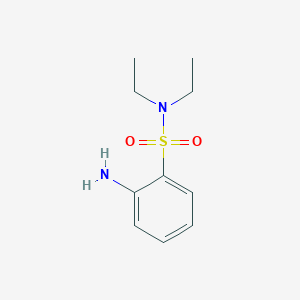

2-Amino-N,N-diethylbenzenesulfonamide

Description

Contextual Significance of Benzenesulfonamide (B165840) Scaffolds in Academic Disciplines

The benzenesulfonamide framework is a prominent structural motif in various scientific fields, particularly in medicinal chemistry. nih.gov The sulfonamide group (-SO₂NH₂) is a key functional group that imparts specific electronic and steric properties, enabling these molecules to act as versatile intermediates and active agents. rsc.org This scaffold's ability to participate in hydrogen bonding and its relatively stable nature make it a frequent component in the design of new therapeutic agents and functional materials. nih.gov Researchers have explored benzenesulfonamide derivatives for a wide range of applications, including their use as kinase inhibitors and anticancer agents. rsc.orgtuni.fi The substitution pattern on the benzene (B151609) ring and the nitrogen atom of the sulfonamide group can be systematically modified to fine-tune the molecule's properties and biological activity. nih.gov

Overview of Previous Research on Related Aminobenzenesulfonamides

Aminobenzenesulfonamides, characterized by the presence of an amino group on the benzene ring, are a well-studied class of compounds. The relative position of the amino and sulfonamide groups (ortho, meta, or para) significantly influences the molecule's chemical behavior and biological function. For instance, para-substituted aminobenzenesulfonamides have been extensively investigated as antimicrobial agents. researchgate.net Research into meta-substituted derivatives has revealed potent inhibitory activity against specific enzymes like metallo-β-lactamase. nih.gov Furthermore, modifications to the sulfonamide nitrogen, such as N-alkylation or N-arylation, have been shown to modulate activity, selectivity, and pharmacokinetic properties. nih.govacs.org Studies on 3-aminobenzenesulfonamide (B1265440) and 4-aminobenzenesulfonamide derivatives have demonstrated their potential as antimicrobial and anti-inflammatory agents, respectively. nih.govju.edu.jo

Scope and Objectives of Current Academic Inquiry into 2-Amino-N,N-diethylbenzenesulfonamide

While its isomers have received considerable attention, this compound presents a unique structural arrangement that warrants specific investigation. The ortho-positioning of the amino group relative to the N,N-diethylsulfonamide moiety can lead to distinct intramolecular interactions, such as hydrogen bonding, which may influence its conformation and reactivity.

The primary objectives of academic inquiry into this specific compound include:

Synthesis and Characterization: Developing efficient synthetic pathways and thoroughly characterizing the molecule using modern spectroscopic and analytical methods.

Structural Analysis: Investigating its three-dimensional structure and conformational preferences, which are crucial for understanding its interaction with other molecules.

Chemical Reactivity: Exploring its utility as a building block in organic synthesis, leveraging the reactivity of both the amino and sulfonamide functional groups.

Comparative Studies: Comparing its physicochemical and biological properties to its meta- and para-isomers to establish clear structure-activity relationships within this class of compounds.

This focused research aims to fill a knowledge gap and provide a comprehensive understanding of the unique attributes of this compound.

Compound Data

Below are tables detailing the known identifiers and physicochemical properties of this compound.

Table 1: Chemical Identifiers

| Identifier Type | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₆N₂O₂S |

| Molecular Weight | 228.31 g/mol |

| CAS Number | 56959-17-0 |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Appearance | Solid (form) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bond Count | 3 |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N,N-diethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-3-12(4-2)15(13,14)10-8-6-5-7-9(10)11/h5-8H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNGNMWNTIIKRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40510658 | |

| Record name | 2-Amino-N,N-diethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57947-01-0 | |

| Record name | 2-Amino-N,N-diethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Amino N,n Diethylbenzenesulfonamide

Established Synthetic Pathways for 2-Amino-N,N-diethylbenzenesulfonamide

Traditional synthetic approaches to this compound rely on well-understood reactions, primarily involving the formation of the sulfonamide bond and the subsequent manipulation of functional groups on the aromatic ring.

A cornerstone in the synthesis of N,N-disubstituted benzenesulfonamides is the reaction of a corresponding benzenesulfonyl chloride with a secondary amine. In the case of this compound, the most direct precursor is 2-nitrobenzenesulfonyl chloride. The synthesis commences with the nucleophilic attack of diethylamine (B46881) on the sulfonyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion. The product of this initial step is 2-Nitro-N,N-diethylbenzenesulfonamide. The presence of the ortho-nitro group is crucial as it can be readily converted to the desired amino group in a subsequent step.

Table 1: Synthesis of 2-Nitro-N,N-diethylbenzenesulfonamide

| Reactants | Reagents/Conditions | Product | Key Transformation |

|---|---|---|---|

| 2-Nitrobenzenesulfonyl chloride, Diethylamine | Base (e.g., pyridine, triethylamine), Inert solvent (e.g., dichloromethane, THF) | 2-Nitro-N,N-diethylbenzenesulfonamide | Sulfonamide bond formation |

The conversion of the nitro group in 2-Nitro-N,N-diethylbenzenesulfonamide to an amino group is a critical step and is typically achieved through catalytic hydrogenation or metal-acid reduction. A common and effective method for the reduction of aromatic nitro compounds is the use of a metal, such as tin or iron, in the presence of a strong acid like hydrochloric acid. For instance, treating 2-Nitro-N,N-diethylbenzenesulfonamide with tin and concentrated hydrochloric acid, followed by heating, results in the reduction of the nitro group to an ammonium (B1175870) salt. Subsequent basification with a strong base, such as sodium hydroxide, neutralizes the ammonium salt and liberates the free amine, this compound.

Catalytic hydrogenation offers a cleaner alternative, employing catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. This method often proceeds under milder conditions and produces water as the only byproduct, simplifying the purification process.

Table 2: Reduction of 2-Nitro-N,N-diethylbenzenesulfonamide

| Starting Material | Reagents/Conditions | Product | Key Transformation |

|---|---|---|---|

| 2-Nitro-N,N-diethylbenzenesulfonamide | 1. Sn, conc. HCl, heat 2. NaOH (aq) | This compound | Reduction of nitro group |

| 2-Nitro-N,N-diethylbenzenesulfonamide | H₂, Pd/C or PtO₂, solvent (e.g., ethanol, ethyl acetate) | This compound | Catalytic hydrogenation of nitro group |

While direct multicomponent reactions (MCRs) for the one-pot synthesis of this compound are not extensively documented, the principles of MCRs offer potential avenues for its synthesis or the creation of structurally related compounds. MCRs are highly efficient processes where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants.

For the synthesis of complex molecules containing the aminobenzenesulfonamide scaffold, one could envision a convergent approach. For example, a multicomponent reaction could be designed to construct a complex heterocyclic system that is appended to a pre-formed aminobenzenesulfonamide core. Alternatively, a reaction could be devised where an aniline (B41778) derivative, a sulfur source, an amine, and another component react in a single pot to generate a complex sulfonamide. While specific examples for the target molecule are scarce, the development of novel MCRs remains an active area of research with the potential to streamline the synthesis of such compounds.

Electrochemical Synthesis and Derivatization Strategies

Electrochemical methods present an alternative, often greener, approach to the synthesis and modification of organic molecules, including this compound. These techniques utilize electrical current to drive oxidation and reduction reactions, often with high selectivity and under mild conditions.

The anodic oxidation of N,N-dialkylsulfonamides can lead to the formation of various products through the generation of a radical cation intermediate. In the case of this compound, the primary amino group would likely be protected prior to oxidation to prevent undesired side reactions. The oxidation of the N,N-diethylsulfonamide moiety can result in dealkylation or functionalization at the carbon alpha to the nitrogen atom. The specific outcome of the reaction is highly dependent on the reaction conditions, including the electrode material, solvent, and supporting electrolyte. For instance, anodic oxidation in the presence of a nucleophile like methanol (B129727) can lead to α-methoxylation of the ethyl groups.

Controlled potential electrolysis is a powerful technique for the selective reduction of functional groups. This method can be effectively applied to the reduction of 2-Nitro-N,N-diethylbenzenesulfonamide to this compound. By carefully controlling the potential at the cathode, the nitro group can be selectively reduced to the amine without affecting other parts of the molecule. This method offers a high degree of control over the reaction and can be more selective than chemical reducing agents. The electrochemical reduction of aromatic nitro compounds is a well-established process and can proceed through various intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine product. acs.org The precise control over the electrode potential allows for the selective formation of the desired amine in high yield.

Table 3: Electrochemical Reduction of 2-Nitro-N,N-diethylbenzenesulfonamide

| Starting Material | Electrochemical Method | Key Transformation | Potential Product |

|---|---|---|---|

| 2-Nitro-N,N-diethylbenzenesulfonamide | Controlled Potential Cathodic Reduction | Selective reduction of the nitro group | This compound |

Green Chemistry Principles in Electrosynthesis

The synthesis of sulfonamides, including structures related to this compound, has increasingly benefited from electrochemical methods that align with the principles of green chemistry. rsc.orgresearchgate.net Electrosynthesis provides an efficient and environmentally benign alternative to classical methods, which often rely on moisture-sensitive and difficult-to-handle sulfonyl chlorides. rsc.org

Key advantages of electrosynthesis in this context include:

Avoidance of Harsh Reagents : Electrochemical methods can circumvent the need for strong chemical oxidants or reductants, as the desired transformation is driven by electricity. researchgate.net

Benign Byproducts : For instance, the electrochemical oxidative coupling of thiols and amines to form sulfonamides can generate hydrogen as the only byproduct. acs.org

High Efficiency and Control : Electrolysis allows for precise control over the reaction, often leading to high yields and current efficiency. rsc.org

Use of Greener Solvents : Many electrochemical syntheses can be performed in aqueous electrolytes or environmentally friendly solvents, reducing reliance on volatile organic compounds. rsc.orgnih.gov

One prominent electrochemical approach involves the oxidative coupling of amines and thiols or sulfinic acids. rsc.orgacs.org For example, sulfinyl radicals can be generated electrochemically from stable and inexpensive sodium salts of sulfinic acids, which then react with amines to furnish sulfonamides in good yields. rsc.org This process is notable for its chemoselectivity, as demonstrated by the successful synthesis of a sulfonamide from an amino alcohol where the amino group reacted preferentially. rsc.org The versatility of these green protocols is further highlighted by their applicability to the functionalization of amino acids without causing racemization. acs.org

| Feature | Classical Synthesis (e.g., using Sulfonyl Chlorides) | Electrochemical Synthesis |

|---|---|---|

| Starting Materials | Sulfonyl chlorides, thiols | Thiols, sulfinic acid salts, amines |

| Reagent Stability/Handling | Moisture-sensitive, unpleasant odor (thiols) | Stable, inexpensive, easy to handle |

| Byproducts | Acidic byproducts (e.g., HCl) requiring a base | Often benign (e.g., H₂) |

| Environmental Impact | Higher, due to harsh reagents and solvents | Lower ("Greener"), reduced waste, use of electricity |

| Control & Selectivity | Can be challenging | High degree of control and chemoselectivity |

Derivatization of this compound and its Precursors

The structure of this compound features two key reactive sites: the primary aromatic amine and the sulfonamide moiety. This dual functionality allows for a wide range of derivatization reactions.

Reaction with Electrophiles for Amine Functionalization

The primary amino group (-NH₂) in this compound is nucleophilic and readily reacts with various electrophiles. ncert.nic.in This functionalization is a common strategy for modifying the properties of the molecule.

Acylation : The amine reacts with acid chlorides or anhydrides in a process known as acylation. ncert.nic.in For example, reaction with benzoyl chloride (a process called benzoylation) in the presence of a base like pyridine yields the corresponding N-benzoyl amide derivative. ncert.nic.in This reaction effectively replaces a hydrogen atom of the amino group with an acyl group. ncert.nic.in

Alkylation : The amino group can also be alkylated. For instance, N-alkylation of related aminobenzenesulfonamides has been achieved using ketone Mannich bases, which act as alkylating agents. researchgate.net This allows for the introduction of a variety of substituents, such as a 1-arylpropan-1-one "tail," onto the nitrogen atom. researchgate.net The reaction with alkyl halides can lead to the formation of secondary and subsequently tertiary amines. ncert.nic.in

Derivatization for Analysis : For analytical purposes, amino groups are often derivatized to enhance their detectability. researchgate.net Reagents like N,N-diethyl-2,4-dinitro-5-fluoroaniline react with primary amino acids to form stable derivatives suitable for chromatographic separation and quantification. nih.gov

Cyclization Reactions for Heterocyclic Scaffolds

The ortho-disposition of the amino and sulfonamide groups in 2-aminobenzenesulfonamide (B1663422) precursors makes them valuable building blocks for the synthesis of various heterocyclic systems. nih.gov These intramolecular or intermolecular reactions lead to the formation of fused ring structures.

Research has demonstrated the utility of aminobenzenesulfonamide derivatives in synthesizing unique polyheterocyclic compounds. nih.gov For example, they are used in sequential Nicholas and Pauson-Khand reactions to create complex molecular architectures. nih.gov The development of 2-aminobenzenesulfonamide-containing cyclononyne (B1203973) (ABSACN) highlights its role as a multifunctional agent in click chemistry. nih.gov Furthermore, cyclization reactions involving 2-aminoarenetellurols with α,β-unsaturated amide functionalities, which are analogous to aminobenzenesulfonamides, can lead to the formation of 1,4-tellurazine or 1,5-tellurazepine derivatives. researchgate.net Similarly, 2-aminophenols can undergo cyclization with isothiocyanates to yield 2-aminobenzoxazoles. researchgate.net

Formation of Enaminone Intermediates and their Reactivity

Enaminones are versatile intermediates in organic synthesis, characterized by the structural unit N-C=C-Z, where Z is an electron-withdrawing group like a carbonyl. psu.eduresearchgate.net These compounds possess both nucleophilic and electrophilic character, making them excellent scaffolds for constructing carbo- and heterocyclic systems. researchgate.net

A precursor such as 2-aminobenzenesulfonamide can be converted into an enaminone through reaction of its amino group with a β-dicarbonyl compound. organic-chemistry.org The resulting enaminone, incorporating the benzenesulfonamide (B165840) moiety, would exhibit ambident reactivity. The nitrogen atom and the α-carbon act as nucleophilic centers, while the β-carbon is electrophilic. psu.edu This reactivity can be exploited in annulation strategies to build complex alkaloid-like structures, including indolizidines and quinolizidines. psu.edu

Nucleophilic Substitution Reactions involving the Sulfonamide Moiety

The sulfonamide group itself can undergo chemical transformations. While the S-N bond is generally stable, reactions can be induced at the N-alkyl groups or the sulfur center.

A notable transformation is the Shono oxidation, an anodic electrochemical process that forms a new bond at the α-position of the amino moiety. nih.gov Detailed studies on N,N-diethylbenzenesulfonamide have shown that this reaction can lead to α-methoxylation when methanol is used as the nucleophile and solvent. nih.gov This process proceeds through an N-sulfonyliminium ion intermediate. Subsequent hydrolysis of the resulting N,O-acetal can lead to the mono-deethylated product, N-ethylbenzenesulfonamide, and further reaction can yield the fully dealkylated benzenesulfonamide. nih.gov

Additionally, methods have been developed to activate primary sulfonamides, which are typically considered unreactive, turning the -NH₂ group into a leaving group. nih.gov For example, using a pyrylium (B1242799) salt (Pyry-BF₄) allows the primary sulfonamide to be converted into a highly reactive sulfonyl chloride intermediate in situ. This intermediate can then react with a variety of nucleophiles to form complex sulfonamides, sulfonates, or sulfonic acids, demonstrating a powerful method for late-stage functionalization. nih.gov

| Reaction Type | Reactive Site | Reagent/Condition | Product Type |

|---|---|---|---|

| Acylation | Amino Group (-NH₂) | Acid Chloride, Anhydride | Amide |

| Alkylation | Amino Group (-NH₂) | Alkyl Halide, Mannich Base | Secondary/Tertiary Amine |

| Cyclization | Amino and Sulfonamide Groups | Bifunctional Reagents (e.g., Pauson-Khand) | Heterocyclic Scaffolds |

| Enaminone Formation | Amino Group (-NH₂) | β-Dicarbonyl Compound | Enaminone Intermediate |

| Shono Oxidation | N-Alkyl Group (α-Carbon) | Anodic Oxidation (e.g., in Methanol) | α-Alkoxylated or Dealkylated Sulfonamide |

Advanced Synthetic Techniques Applied to this compound Systems

Modern synthetic chemistry offers advanced techniques that enhance efficiency, scalability, and sustainability, many of which are applicable to the synthesis and modification of sulfonamides.

Flow Chemistry : Electrochemical syntheses are readily adaptable to flow chemistry setups. The use of a flow reactor for the electrochemical synthesis of sulfonamides has been demonstrated on a 10 mmol scale, allowing for shorter reaction times, safer operation, and improved selectivity by minimizing overoxidation and side product formation. researchgate.netacs.org

Metal-Catalyzed Cross-Coupling : Achieving C-N cross-coupling reactions with sulfonamides can be challenging due to their lower nucleophilicity compared to alkylamines. thieme-connect.com However, specific catalytic systems have been developed to address this. For example, a copper-catalyzed Chan-Evans-Lam cross-coupling between unprotected aminobenzenesulfonamides and arylboronic acids has been reported for the synthesis of N-arylsulfonamides. thieme-connect.com Similarly, nickel catalysis has been employed for the C-N cross-coupling of N-arylsulfonamides with aryl bromides. organic-chemistry.org

Multicomponent Reactions : Advanced strategies include multicomponent reactions that allow for the construction of complex molecules in a single step. A notable example is the 1,2-difunctionalization of olefins, which incorporates a sulfonamide moiety and another functional group by using sulfamoyl chlorides and organotrifluoroborates as coupling partners via a radical/polar crossover mechanism. thieme-connect.com

These advanced techniques represent the forefront of synthetic methodology, enabling the efficient and precise construction and derivatization of molecules within the this compound family.

Flow Chemistry Methodologies

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. A primary application of flow chemistry in the synthesis of this compound is the reduction of its nitro precursor, 2-nitro-N,N-diethylbenzenesulfonamide. The reduction of nitroarenes to their corresponding anilines is a fundamental and widely used transformation in organic synthesis. beilstein-journals.org

Flow chemistry has been successfully employed for the metal-free reduction of nitro compounds using reagents like trichlorosilane, offering high yields and short reaction times without the need for extensive purification. beilstein-journals.org This methodology can be applied to a wide range of aromatic and aliphatic nitro derivatives, suggesting its applicability to the synthesis of this compound. beilstein-journals.org Catalytic hydrogenation in a flow reactor, using supported metal catalysts such as rhodium on polystyrene, also presents a green and efficient approach for the reduction of nitroarenes to anilines. researchgate.net Furthermore, palladium-based catalysts on supports like glass wool have demonstrated exceptional performance and durability for the reduction of nitroaromatics in aqueous solutions under ambient conditions in a flow system. nih.govnih.gov

A general representation of the synthesis of this compound via the reduction of 2-nitro-N,N-diethylbenzenesulfonamide in a flow system is depicted below:

Scheme 1: Synthesis of this compound via flow reduction of 2-nitro-N,N-diethylbenzenesulfonamide.

Detailed research findings for the flow reduction of various nitroarenes, which are analogous to the synthesis of the target compound, are presented in the following table.

| Entry | Nitroarene | Reducing System | Residence Time | Temperature (°C) | Yield (%) | Reference |

| 1 | Nitrobenzene | HSiCl₃, Hunig's Base | 2.5 min | Room Temp | >99 (conversion) | beilstein-journals.org |

| 2 | 1-Chloro-4-nitrobenzene | HSiCl₃, Hunig's Base | 2.5 min | Room Temp | >99 (conversion) | beilstein-journals.org |

| 3 | 2-Nitrobiphenyl | HSiCl₃, Hunig's Base | 50 min | Room Temp | 99 | beilstein-journals.org |

| 4 | Nitrobenzene | Pd@Glass Wool, NaBH₄ | 2-100 mL/min (flow rate) | Room Temp | 100 | nih.gov |

| 5 | 4-Nitrotoluene | Rh@Polystyrene, H₂ | - | - | High | researchgate.net |

Catalytic Approaches in Functionalization

The functionalization of the this compound scaffold can provide access to a diverse range of derivatives with potentially valuable properties. Catalytic methods, particularly those involving C-H bond activation, offer a powerful tool for the direct introduction of new functional groups onto the aromatic ring. While specific catalytic functionalization of this compound is not extensively documented, methodologies developed for related sulfonamides can be considered.

For instance, the sulfonamide group can act as a directing group for ortho-C–H functionalization. Transition metal catalysts, such as rhodium(III), have been used to overcome the challenges associated with the C–H functionalization of aryl sulfonamides containing strongly coordinating N-heterocycles. This approach allows for site-selective carbenoid functionalization at the ortho position relative to the sulfonamide directing group.

Furthermore, the amino group in this compound can be utilized for further transformations. For example, it can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide variety of substituents onto the aromatic ring. The amino group can also undergo N-alkylation or N-acylation reactions.

The following table summarizes potential catalytic approaches that could be adapted for the functionalization of this compound, based on literature for analogous compounds.

| Entry | Reaction Type | Catalyst | Reactant | Position of Functionalization | Potential Product | Reference |

| 1 | C-H Amidation | [Rh(III)] | Dioxazolone | Ortho to Sulfonamide | 2,6-Diamino-N,N-diethylbenzenesulfonamide derivative | N/A |

| 2 | C-H Olefination | [Ru(II)] | Alkene | Ortho to Sulfonamide | 2-Amino-6-alkenyl-N,N-diethylbenzenesulfonamide derivative | N/A |

| 3 | N-Alkylation | - | Alkyl Halide | Amino Group | 2-(Alkylamino)-N,N-diethylbenzenesulfonamide | nih.gov |

| 4 | N-Acylation | - | Acyl Chloride | Amino Group | 2-(Acylamino)-N,N-diethylbenzenesulfonamide | nih.gov |

Structural Characterization and Elucidation of 2 Amino N,n Diethylbenzenesulfonamide and Its Analogues

Spectroscopic Analysis for Structural Confirmation

Spectroscopic analysis is fundamental to confirming the molecular structure of 2-Amino-N,N-diethylbenzenesulfonamide. Each technique probes different aspects of the molecule's quantum mechanical properties, from nuclear spin states to vibrational modes and electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the protons of the two ethyl groups attached to the sulfonamide nitrogen, and the amine (-NH₂) protons.

Aromatic Region: The protons on the benzene (B151609) ring will appear in the downfield region, typically between 6.5 and 8.0 ppm. Due to the ortho substitution pattern of the amino and sulfonamide groups, a complex splitting pattern is anticipated. The electron-donating amino group and the electron-withdrawing sulfonamide group will influence the chemical shifts of the adjacent protons, leading to a predictable ABCD spin system.

Ethyl Group: The N,N-diethyl group will present as a characteristic quartet and triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen will appear as a quartet due to coupling with the neighboring methyl protons. The methyl protons (-CH₃) will appear as a triplet, coupling with the methylene protons.

Amine Protons: The two protons of the primary amine group (-NH₂) are expected to produce a broad singlet. Its chemical shift can be variable and is sensitive to solvent, concentration, and temperature due to hydrogen bonding and exchange.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the aromatic carbons and the ethyl group carbons.

Aromatic Carbons: Six signals are expected for the six unique carbons of the benzene ring. The carbon atom attached to the amino group (C2) and the carbon atom attached to the sulfonamide group (C1) will have their chemical shifts significantly influenced by these substituents.

Ethyl Group Carbons: Two signals will correspond to the carbons of the diethylamino group: one for the methylene carbons (-CH₂) and one for the terminal methyl carbons (-CH₃).

The following table summarizes the predicted chemical shifts for this compound based on data from analogous compounds like N,N-Diethylbenzenesulfonamide and 2-Aminobenzenesulfonamide (B1663422). nih.govnih.gov

| Functional Group | ¹H NMR Predicted Chemical Shift (ppm) | ¹³C NMR Predicted Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.8 | 115 - 150 |

| Amine (NH₂) | Variable (broad singlet) | N/A |

| Methylene (-CH₂-) | ~3.2 (quartet) | ~42 |

| Methyl (-CH₃) | ~1.1 (triplet) | ~14 |

Note: Predicted values are based on spectral data of analogous compounds and general principles of NMR spectroscopy.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

The IR spectrum of this compound is expected to show characteristic absorption bands for the amine, sulfonamide, and aromatic moieties.

N-H Stretching: The primary amine group (-NH₂) will typically show two distinct stretching vibration bands in the region of 3300-3500 cm⁻¹. The presence of two bands (symmetric and asymmetric stretching) is a hallmark of a primary amine.

S=O Stretching: The sulfonyl group (SO₂) of the sulfonamide is characterized by two strong absorption bands corresponding to asymmetric and symmetric stretching vibrations. These are typically found in the ranges of 1300-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric). researchgate.net

C-N Stretching: The stretching vibration of the C-N bond of the aromatic amine is expected in the 1250-1350 cm⁻¹ region.

S-N Stretching: The S-N stretching vibration of the sulfonamide group typically appears in the 935-875 cm⁻¹ range. researchgate.net

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene ring will appear in the 690-900 cm⁻¹ region, and their exact position can provide clues about the substitution pattern.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 |

| Sulfonamide (SO₂) | Asymmetric S=O Stretch | 1300 - 1370 |

| Sulfonamide (SO₂) | Symmetric S=O Stretch | 1140 - 1180 |

| Sulfonamide (S-N) | S-N Stretch | 875 - 935 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides precise information about the molecular weight of the compound and clues to its structure through analysis of its fragmentation patterns.

For this compound (C₁₀H₁₆N₂O₂S), the molecular weight is 228.31 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve characteristic losses:

Loss of an ethyl group: A primary fragmentation pathway would be the loss of an ethyl radical (•CH₂CH₃, 29 Da) from the diethylamino group to form a stable cation.

Loss of SO₂: Cleavage of the C-S bond could lead to the loss of sulfur dioxide (SO₂, 64 Da).

Benzylic cleavage: Fragmentation of the aromatic ring and subsequent rearrangements are also possible, leading to characteristic aromatic ions.

Analysis of analogues such as 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide helps predict these patterns. massbank.eu

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions). Aromatic compounds, in particular, exhibit characteristic UV-Vis spectra due to π → π* transitions.

The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the substituted benzene ring. The presence of both an electron-donating amino group and an electron-withdrawing sulfonamide group on the aromatic ring will influence the position and intensity of the absorption maxima (λ_max). Typically, substituted benzenes show two primary absorption bands: the E-band (around 200 nm) and the B-band (around 250-290 nm). The presence of the amino group, a strong chromophore, is expected to cause a bathochromic (red) shift of the B-band to longer wavelengths compared to unsubstituted benzene.

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. Molecules that fluoresce are called fluorophores. Aromatic compounds, especially those with electron-donating groups like an amino group, can exhibit fluorescence.

This compound, containing the aniline-like moiety, may exhibit intrinsic fluorescence. An emission spectrum would be recorded by exciting the molecule at its absorption maximum (determined by UV-Vis spectroscopy) and scanning the emitted wavelengths. The resulting spectrum, including the wavelength of maximum emission and the quantum yield, would provide insight into the molecule's photophysical properties and its electronic excited states. The fluorescence is likely to be sensitive to solvent polarity and pH.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of this compound, one could determine exact bond lengths, bond angles, and torsional angles.

While a crystal structure for the specific title compound is not publicly available, analysis of related structures, such as 2-aminobenzenesulfonamide, provides valuable insights. nih.gov A crystallographic study would reveal:

The geometry around the sulfur atom, which is expected to be tetrahedral.

The planarity of the benzene ring.

The conformation of the N,N-diethylamino group.

Intermolecular interactions in the solid state, such as hydrogen bonds. The primary amine (-NH₂) is a hydrogen bond donor, and the sulfonyl oxygens are strong hydrogen bond acceptors. These interactions would play a crucial role in the crystal packing.

Data from related sulfonamide derivative structures indicate that the S-O bond lengths are typically around 1.42-1.43 Å, and the O-S-O bond angle is often widened from the ideal tetrahedral angle to around 120° due to electron repulsion. openaccessjournals.com

Despite a comprehensive search for scientific literature, no specific single-crystal X-ray diffraction data for the compound this compound has been found in the available resources. As a result, a detailed analysis of its structural characterization, including single-crystal X-ray diffraction, intermolecular interactions, crystal packing motifs, and conformational analysis in the crystalline state, cannot be provided at this time.

The structural elucidation of chemical compounds through single-crystal X-ray diffraction is a fundamental technique in chemistry, providing precise information about the three-dimensional arrangement of atoms and molecules within a crystal. This data is crucial for understanding the compound's physical and chemical properties. The analysis of intermolecular interactions, such as hydrogen bonding and van der Waals forces, reveals how molecules are organized in the solid state, influencing properties like melting point and solubility. Furthermore, conformational analysis helps to understand the spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds.

While information on analogous compounds and other sulfonamide derivatives exists, a specific analysis for this compound is contingent upon the future availability of its crystal structure data in crystallographic databases.

Reactivity Mechanisms and Reaction Kinetics of 2 Amino N,n Diethylbenzenesulfonamide

Mechanistic Pathways of N-Dealkylation and Related Transformations

N-dealkylation is a significant transformation for N,N-dialkylsulfonamides, often proceeding through oxidative pathways.

The oxidative N-dealkylation of 2-Amino-N,N-diethylbenzenesulfonamide is expected to proceed via a mechanism analogous to that of other N,N-dialkylsulfonamides. This process is often initiated by the oxidation of the nitrogen atom or the α-carbon of the ethyl group.

One prominent mechanism is the Shono oxidation, which involves anodic electrochemical oxidation. mdpi.com In this process, a new bond is formed at the α-position of the amino moiety. mdpi.com For a related compound, N,N-diethylbenzenesulfonamide, electrochemical studies have shown that it can be oxidized to an N-acyliminium ion, which is then captured by a nucleophile. mdpi.com In the presence of methanol (B129727), this leads to α-methoxylation. mdpi.com Subsequent hydrolysis of this intermediate would yield the N-dealkylated product.

Initial Oxidation: The process begins with the removal of an electron from the sulfonamide nitrogen, leading to the formation of a radical cation.

Proton Abstraction: A proton is then abstracted from the α-carbon of one of the ethyl groups.

Second Oxidation: A second electron is removed, resulting in the formation of an N-sulfonyliminium cation.

Nucleophilic Attack: A nucleophile present in the reaction medium (e.g., water or methanol) attacks the electrophilic iminium cation.

Intermediate Decomposition: The resulting intermediate is unstable and decomposes to yield the N-monoethylsulfonamide and acetaldehyde.

Metabolic N-dealkylation, often catalyzed by cytochrome P450 enzymes, follows a similar pathway involving the hydroxylation of the α-carbon, which then spontaneously decomposes to the dealkylated product and an aldehyde. nih.govsemanticscholar.org

The stability of the N-sulfonyliminium cation can be influenced by the electronic nature of the substituents on the benzene (B151609) ring. The presence of the electron-donating 2-amino group in this compound is expected to stabilize the transition state leading to the formation of the N-sulfonyliminium cation, potentially accelerating the rate of N-dealkylation compared to the unsubstituted N,N-diethylbenzenesulfonamide.

Investigations into Aromatic Substitution Patterns

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the strongly activating ortho, para-directing amino group (-NH₂) and the deactivating meta-directing N,N-diethylsulfonamide group (-SO₂N(CH₂CH₃)₂).

The directing effects of these two groups are as follows:

-NH₂ group: This is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to itself (positions 3, 5, and the carbon bearing the sulfonamide group). libretexts.org

-SO₂N(CH₂CH₃)₂ group: This is a deactivating group and directs incoming electrophiles to the meta position relative to itself (positions 3 and 5). youtube.com

| Substituent | Electronic Effect | Directing Influence |

| -NH₂ | Activating (Resonance) | Ortho, Para |

| -SO₂N(Et)₂ | Deactivating (Inductive) | Meta |

Kinetic Studies of Key Reactions Involving the Amino and Sulfonamide Groups

The kinetics of electrophilic aromatic substitution reactions will be significantly influenced by the activating nature of the amino group. The rate of reaction is expected to be much faster than that of unsubstituted benzene.

Reactions involving the amino group, such as diazotization, would follow kinetics typical for aromatic primary amines. The rate of such reactions is dependent on the concentration of the amine, the nitrosating agent, and the acidity of the medium.

Kinetic studies on the condensation reactions of other sulfonamides with aldehydes, such as p-dimethylaminobenzaldehyde, have shown the reaction to be first order with respect to the aldehyde and zero order with respect to the sulfonamide under certain conditions. researchgate.net The presence of surfactants can significantly enhance the reaction rates. researchgate.net

Electrocatalytic Reaction Mechanisms

The electrocatalytic reactions of this compound are primarily centered around the oxidation of the molecule. The electrochemical oxidation can lead to N-dealkylation, as discussed in section 4.1.1, and potentially to polymerization if the amino group is oxidized.

Studies on the electrochemical oxidation of N,N-diethylbenzenesulfonamide have demonstrated that controlled-current electrolysis can lead to both mono- and di-deethylation. mdpi.com The mechanism involves the formation of an N-sulfonyliminium ion intermediate. mdpi.com It is presumed that an oxidatively coupled product is formed initially, which then undergoes hydrolysis to yield the dealkylated products. mdpi.com

The electrocatalytic oxidation of the amino group could proceed via the formation of a radical cation, which could then undergo further reactions such as coupling to form polymeric films on the electrode surface. The specific mechanism would be highly dependent on the electrode material, the solvent system, and the applied potential.

The presence of the 2-amino group is expected to lower the oxidation potential of the molecule compared to N,N-diethylbenzenesulfonamide, making it more susceptible to electrochemical oxidation.

Computational Chemistry and Molecular Modeling of 2 Amino N,n Diethylbenzenesulfonamide Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the fundamental electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn dictate the molecule's structure, stability, and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational efficiency, making it suitable for studying molecules of the size and complexity of 2-Amino-N,N-diethylbenzenesulfonamide. nih.gov DFT calculations can optimize the molecule's geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.

These studies also allow for the calculation of various electronic properties. For instance, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution across the molecule. In a molecule like this compound, the MEP would likely show negative potential (red/yellow regions) around the electronegative oxygen and nitrogen atoms of the sulfonamide group, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the amino group, highlighting sites for nucleophilic interaction.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity with lower kinetic stability. researchgate.net For sulfonamide derivatives, DFT calculations are routinely used to determine these orbital energies and the resulting energy gap. The distribution of the HOMO and LUMO across the molecular structure indicates the most probable sites for electron donation and acceptance, respectively. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, while the LUMO may be distributed across the electron-withdrawing sulfonamide group.

Below is a table showing representative HOMO-LUMO gap values calculated for various sulfonamide-based compounds using DFT, illustrating the typical range for this class of molecules.

| Compound Name | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) | Reference |

|---|---|---|---|---|

| (E)-4-((2-hydroxybenzylidene)amino)N-(thiazol-2-yl) benzenesulfonamide (B165840) | -6.02 | -2.24 | 3.78 | researchgate.net |

| 4-((2-hydroxy-3-methoxybenzylidene)amino)-N-(thiazol-2-yl) benzene (B151609) sulfonamide | -5.98 | -1.89 | 4.09 | researchgate.net |

| Sulfanilamide (B372717) | -6.57 | -1.12 | 5.45 | nih.gov |

| Sulfamethazine | -6.42 | -1.14 | 5.28 | nih.gov |

Note: The data presented is for analogous sulfonamide compounds to illustrate typical values, as specific computational studies on this compound are not available in the cited literature.

Computational methods can model the entire pathway of a chemical reaction, providing a detailed understanding of the mechanism. By calculating the potential energy surface, researchers can identify the lowest-energy path from reactants to products. This analysis allows for the localization of transition states—the highest energy points along the reaction coordinate—and the calculation of activation energies.

For this compound, one could theoretically study reactions such as electrophilic substitution on the aromatic ring or reactions involving the amino or sulfonamide groups. Such a study would involve mapping the geometric and energetic changes as the reaction progresses. Identifying the structure of the transition state provides crucial information about the bond-making and bond-breaking processes that govern the reaction rate. While specific reaction pathway analyses for this compound are not documented in the searched literature, this computational approach remains a vital tool for predicting its reactivity and understanding potential transformation mechanisms.

Molecular Dynamics Simulations for Conformational Landscape

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by integrating Newton's laws of motion, providing insights into the conformational flexibility and behavior of molecules in different environments. peerj.com

MD simulations can explore the conformational landscape of this compound by simulating its atomic motions over nanoseconds or longer. This is particularly useful for understanding the flexibility of the N,N-diethyl groups and the rotational freedom around key single bonds, such as the C-S and S-N bonds.

The simulation trajectory reveals which conformations are most stable and how the molecule transitions between them. The flexibility of the diethylamino group can have significant implications for how the molecule interacts with other molecules or biological targets. A potential energy surface scan can be performed computationally to identify the most stable conformers by systematically rotating specific dihedral angles and calculating the corresponding energy. nih.gov

The table below lists the key dihedral angles in this compound that would be central to a conformational analysis study.

| Dihedral Angle | Defining Atoms | Description |

|---|---|---|

| τ1 | C(aromatic)-C(aromatic)-S-N | Rotation of the sulfonamide group relative to the phenyl ring. |

| τ2 | C(aromatic)-S-N-C(ethyl) | Orientation of the diethylamino group relative to the S-C bond. |

| τ3 | S-N-C(ethyl)-C(methyl) | Rotation of the ethyl groups. |

The surrounding environment, particularly the solvent, can profoundly influence a molecule's conformation. rsc.orgaps.org MD simulations are well-suited to study these effects by including explicit solvent molecules (e.g., water) or using an implicit solvent model that represents the solvent as a continuous medium.

For this compound, the solvent can interact with the polar amino (-NH2) and sulfonamide (-SO2N(Et)2) groups through hydrogen bonding and dipole-dipole interactions. In a polar protic solvent like water, hydrogen bonds can form with the lone pairs of the oxygen and nitrogen atoms, as well as with the hydrogens of the amino group. These interactions can stabilize certain conformations over others. For example, studies on the related molecule sulfanilamide have shown that a single water molecule can mediate a "conformational switch," altering the preferred arrangement of the molecule. rsc.org Similarly, in this compound, a solvent shell could influence the orientation of the sulfonamide group relative to the amino group, potentially stabilizing conformations that differ from those favored in the gas phase or in a nonpolar solvent. nih.gov The competition between intramolecular and intermolecular (solute-solvent) hydrogen bonding would be a key determinant of the dominant conformation in solution.

Molecular Docking Studies for Biological Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into the binding mode and affinity.

Benzenesulfonamide derivatives are a well-established class of inhibitors for various enzymes, most notably carbonic anhydrases (CAs) and, to a lesser extent, cholinesterases. Molecular docking studies have been instrumental in elucidating the binding modes of these compounds within the active sites of these enzymes.

Carbonic Anhydrases:

Cholinesterases:

While less common than for CAs, some sulfonamide derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for neurotransmission. nih.gov Molecular docking studies of related phthalimidobenzenesulfonamide derivatives have shown that these molecules can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov For this compound, a hypothetical docking study would likely place the benzenesulfonamide core in proximity to key residues within the active site gorge. The N,N-diethyl groups could potentially form hydrophobic interactions with aromatic residues lining the gorge, such as tryptophan and tyrosine. The 2-amino group might engage in hydrogen bonding with residues at the active site entrance.

Receptor-ligand interaction modeling aims to provide a detailed three-dimensional representation of the complex formed between a ligand and its target receptor. This modeling is crucial for understanding the molecular basis of recognition and for designing new molecules with improved binding characteristics. The process typically involves generating a 3D model of the receptor, often from X-ray crystallography or homology modeling, and then docking the ligand into the binding site. The resulting complex is then analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, this modeling would be essential in visualizing its potential binding pose within the active site of enzymes like carbonic anhydrases, providing a static picture of the most probable interactions.

A primary goal of molecular docking and other computational methods is to predict the binding affinity of a ligand for its target. nih.gov This is often expressed as a docking score, which is a numerical value that estimates the binding free energy. A more negative docking score generally indicates a more favorable binding interaction. researchgate.net These scores are calculated using various scoring functions that take into account factors like intermolecular interactions and conformational entropy. nih.gov

For this compound, docking simulations against different carbonic anhydrase isoforms would yield a range of docking scores, providing a preliminary assessment of its potential inhibitory activity and selectivity. For instance, in studies of similar benzenesulfonamide derivatives, a correlation has been observed between lower (more negative) docking scores and lower experimental IC50 values, indicating stronger inhibition. nih.govresearchgate.net

The interaction modes predicted by docking can be visualized and analyzed to understand the specific atomic contacts responsible for binding. For example, the distance between the sulfonamide nitrogen and the active site zinc ion in carbonic anhydrase is a critical parameter for effective inhibition. ijnrd.org

Below is an interactive data table summarizing hypothetical docking scores and key interactions for this compound with representative enzymes, based on findings for structurally related compounds.

| Target Enzyme | Predicted Docking Score (kcal/mol) | Key Predicted Interactions |

| Carbonic Anhydrase II | -7.5 | Coordination with Zn2+, H-bonds with Thr199 |

| Carbonic Anhydrase IX | -8.2 | Coordination with Zn2+, H-bonds with Thr199, hydrophobic interactions in the outer pocket |

| Acetylcholinesterase | -6.8 | Hydrophobic interactions with Trp84, Tyr334; potential H-bond with Ser200 |

| Butyrylcholinesterase | -6.5 | Hydrophobic interactions with Trp82, Tyr332 |

Note: The data in this table is hypothetical and for illustrative purposes, based on the behavior of similar compounds.

In Silico Structure-Activity Relationship (SAR) Derivation

In silico Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a series of compounds and their biological activity using computational methods. nih.gov By systematically modifying the structure of a lead compound like this compound in a virtual environment and predicting the effect of these modifications on binding affinity, researchers can identify key structural features that are important for activity.

For the benzenesulfonamide scaffold, SAR studies have revealed several important trends. For example, substitution on the benzene ring can significantly impact inhibitory potency and selectivity against different carbonic anhydrase isoforms. The nature and position of these substituents can influence the orientation of the molecule in the active site and lead to additional favorable or unfavorable interactions.

In the case of this compound, an in silico SAR study could involve:

Modification of the amino group: Replacing the amino group with other functional groups (e.g., nitro, hydroxyl, methyl) to probe the importance of its hydrogen bonding and electronic properties.

Alteration of the N,N-diethyl groups: Systematically changing the alkyl substituents on the sulfonamide nitrogen to explore the effect of steric bulk and hydrophobicity on binding. For example, replacing the diethyl groups with smaller methyl groups or larger cyclic amines.

The results of these virtual modifications would be assessed by re-docking each new analogue into the target enzyme's active site and calculating its binding affinity. This process allows for the rapid exploration of a large chemical space and can guide the synthesis of the most promising new derivatives. For instance, studies on related benzenesulfonamides have shown that increasing the steric hindrance of substituents can sometimes decrease the inhibitory activity against certain carbonic anhydrase isoforms. researchgate.net

Below is a table illustrating a hypothetical in silico SAR study for this compound targeting Carbonic Anhydrase IX.

| Compound | Modification from this compound | Predicted Docking Score (kcal/mol) | Predicted Change in Activity |

| Analog 1 | 2-Nitro substituent | -7.8 | Similar |

| Analog 2 | 4-Amino substituent | -8.5 | Increased |

| Analog 3 | N,N-dimethyl substituent | -8.0 | Slightly decreased |

| Analog 4 | N-ethyl-N-phenyl substituent | -9.1 | Increased |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of in silico SAR.

Investigation of Biological and Biochemical Interaction Mechanisms of 2 Amino N,n Diethylbenzenesulfonamide Derivatives

Mechanism-Based Enzyme Inhibition Studies

Derivatives of 2-Amino-N,N-diethylbenzenesulfonamide have been investigated for their ability to inhibit a range of enzymes, a characteristic that underpins many of their pharmacological effects. The primary mechanism often involves the sulfonamide moiety interacting with metallic ions within the enzyme's active site or participating in hydrogen bonding that disrupts the catalytic activity.

Carbonic Anhydrase Isoform Inhibition Mechanisms

Benzenesulfonamide (B165840) derivatives are classical inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. The inhibitory mechanism is primarily based on the binding of the deprotonated sulfonamide group to the Zn(II) ion in the active site of the enzyme, mimicking the transition state of the carbon dioxide hydration reaction.

The specificity of these inhibitors for different CA isoforms (e.g., hCA I, II, IX, XII) is dictated by the "tail" of the molecule—the part of the structure extending from the sulfonamide-bearing ring. These tail groups can form additional interactions with amino acid residues in and around the active site, influencing the binding affinity and selectivity. For instance, interactions with hydrophobic pockets and specific residues at positions like 92 and 131 can significantly alter the inhibitory profile.

Research has shown that various benzenesulfonamide derivatives exhibit potent, often nanomolar, inhibition of several CA isoforms. The selectivity for tumor-associated isoforms like hCA IX and XII over the ubiquitous cytosolic isoforms hCA I and II is a key objective in the design of anticancer agents.

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Benzenesulfonamide Derivatives

| Derivative Type | hCA I (Kᵢ in nM) | hCA II (Kᵢ in nM) | hCA IX (Kᵢ in nM) | hCA XII (Kᵢ in nM) |

|---|---|---|---|---|

| Triazole-substituted benzenesulfonamides | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 |

| Imide-moiety incorporating sulfonamides | 49 - >10,000 | 2.4 - 4515 | 9.7 - 7766 | 14 - 316 |

| Hydrazonobenzenesulfonamides | 128.9 - >10000 | 8.9 - 856.4 | 25.8 - 899.1 | 8.05 - 68.7 |

Note: The data represents ranges of inhibition constants (Kᵢ) observed for various derivatives within the specified classes.

Cholinesterase Inhibition Mechanisms (Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease.

Sulfonamide derivatives have been shown to act as inhibitors of both AChE and BChE. The mechanism of inhibition can vary, but it generally involves the inhibitor binding to the active site of the enzyme, thereby preventing the substrate, acetylcholine, from accessing it. The binding can be reversible, and the potency is often influenced by the specific substitutions on the benzenesulfonamide core. For example, studies on N-substituted sulfamoyl derivatives of 2-amino-1-phenylethane, a close structural analog of the target compound, have demonstrated inhibitory activity against both cholinesterases.

Table 2: Cholinesterase Inhibition by Sulfonamide Derivatives of 2-Amino-1-phenylethane

| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |

|---|---|---|

| Derivative 3c | 82.93 ± 0.15 | - |

| Derivative 3d | - | 45.65 ± 0.48 |

Reference standard eserine had an IC₅₀ of 0.04 µM for AChE and 0.85 µM for BChE.

Inhibition of Other Enzyme Systems

The inhibitory potential of this compound derivatives extends beyond carbonic anhydrases and cholinesterases. One notable example is the inhibition of phospholipase A2 (PLA2). PLA2 enzymes are involved in inflammatory processes by catalyzing the release of arachidonic acid from cell membranes. Inhibition of PLA2 can therefore lead to anti-inflammatory effects. While the precise mechanism for sulfonamide derivatives is still under investigation, it is believed that they may interact with key residues in the active site or allosterically modulate the enzyme's activity.

Exploration of Antimicrobial Action Mechanisms

The antimicrobial properties of sulfonamides are well-established and represent one of the earliest successes in chemotherapy. Derivatives of this compound contribute to this legacy through various mechanisms aimed at disrupting essential microbial processes.

Inhibition of Essential Microbial Growth Enzymes

The primary and most well-understood antimicrobial mechanism of sulfonamides is the inhibition of folic acid synthesis in bacteria. Folic acid is an essential nutrient for bacteria, required for the synthesis of nucleic acids and certain amino acids. Bacteria synthesize their own folic acid, and a key enzyme in this pathway is dihydropteroate (B1496061) synthase (DHPS).

Sulfonamides, due to their structural similarity to p-aminobenzoic acid (PABA), a natural substrate of DHPS, act as competitive inhibitors of this enzyme. By binding to the active site of DHPS, they prevent the synthesis of dihydropteroic acid, a precursor to folic acid. This disruption of the folate pathway ultimately halts bacterial growth and replication. Some sulfonamide derivatives have also been designed to dually inhibit DHPS and dihydrofolate reductase (DHFR), another crucial enzyme in the folate pathway, to enhance their antimicrobial efficacy and combat resistance.

Disruption of Bacterial Virulence Factors (e.g., Biofilm Formation)

Beyond direct inhibition of growth, some heterocyclic compounds structurally related to this compound have shown promise in disrupting bacterial virulence factors, such as biofilm formation. Biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection from antibiotics and host immune responses.

For instance, studies on 2-aminobenzimidazole (B67599) derivatives have demonstrated their ability to both inhibit the formation of and disperse pre-existing biofilms of pathogenic bacteria like Pseudomonas aeruginosa. The proposed mechanism for this activity involves the modulation of quorum sensing, a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation. While direct evidence for this compound derivatives in this specific role is still emerging, the findings from structurally similar compounds suggest a potential avenue for their antimicrobial action.

Mechanistic Studies of Anticancer Activity (e.g., through CA inhibition)

The anticancer properties of benzenesulfonamide derivatives are often linked to their ability to inhibit carbonic anhydrases (CAs), a family of metalloenzymes that play a crucial role in cellular pH regulation and are often overexpressed in various tumors. nih.govnih.gov

Derivatives of benzenesulfonamide have been designed and synthesized to act as selective inhibitors of tumor-associated CA isoforms, such as CA IX and CA XII. nih.gov The underlying mechanism of action involves the sulfonamide moiety acting as a zinc-binding group (ZBG), which coordinates with the Zn2+ ion in the active site of the enzyme. nih.gov This interaction is crucial for the inhibitory effect. The "tail" of the molecule, which can be modified with various chemical moieties, interacts with residues within the active site, influencing the compound's selectivity and potency. nih.gov

Studies on novel aryl thiazolone–benzenesulfonamides have demonstrated selective inhibition of CA IX over the cytosolic CA II, a desirable feature for targeted cancer therapy. nih.gov For instance, certain derivatives have shown potent growth inhibition against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range. nih.gov The structure-activity relationship (SAR) of these compounds indicates that substitutions on the aromatic rings can significantly impact their anticancer activity. Generally, electron-donating groups tend to enhance the inhibitory effect more than electron-withdrawing groups. nih.gov

In vitro anticancer screening of various 3-(indoline-1-carbonyl)-N-(substituted) benzenesulfonamide derivatives against lung (A549), cervical (HeLa), breast (MCF-7), and prostate (Du-145) cancer cell lines has shown promising results. researchgate.net Some of these compounds exhibited potent activity with IC50 values ranging from 1.98 to 2.92 µM across different cell lines. researchgate.net The SAR analysis suggested that less sterically hindered substitutions, such as methyl and ethyl groups at the ortho and para positions of the aromatic rings, contribute to increased anticancer activity. researchgate.net

Furthermore, molecular hybrids containing a triazine ring and a sulfonamide fragment have been designed as potential anticancer agents. mdpi.com These compounds were evaluated for their cytotoxic activity against human colon cancer (HCT-116), breast cancer (MCF-7), and cervical cancer (HeLa) cell lines, with some derivatives exhibiting IC50 values between 3.6 µM and 11.0 µM. mdpi.com Mechanistic studies on these hybrids revealed that they can induce G0/G1 and G2/M cell cycle arrest in a p53-independent manner and promote apoptosis in cancer cells. mdpi.com

Table 1: Anticancer Activity of Selected Benzenesulfonamide Derivatives

| Compound Series | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Aryl thiazolone–benzenesulfonamides | MCF-7 (Breast) | 3.63 - 3.67 | nih.gov |

| 3-(indoline-1-carbonyl)-N-(substituted) benzenesulfonamides | A549, HeLa, MCF-7, Du-145 | 1.98 - 2.92 | researchgate.net |

Antiprotozoal Activity at the Molecular Level (e.g., Trypanothione (B104310) Reductase Inhibition)

Derivatives of 2-aminobenzenesulfonamide (B1663422) have shown potential as antiprotozoal agents, primarily through the inhibition of trypanothione reductase (TR). TR is a key enzyme in the redox metabolism of trypanosomatid parasites, such as Trypanosoma and Leishmania, and is absent in humans, making it an attractive drug target. nih.gov

Molecular modeling studies have guided the synthesis of diphenylsulfide derivatives with modified polyamino side chains as potential TR inhibitors. nih.gov These compounds have been tested in vitro on the enzyme and on Trypanosoma cruzi and Trypanosoma brucei. nih.gov The inhibition of TR disrupts the parasite's ability to manage oxidative stress, leading to cell death.

The general structure of these inhibitors allows for various modifications to enhance their binding affinity and selectivity for the TR active site. The 2-amino group is a common feature in these derivatives, playing a role in the interaction with the enzyme.

While specific studies on this compound are limited in this context, the broader class of 2-amino diphenylsulfides serves as a proof of concept for the potential of such scaffolds to exhibit trypanocidal activity through TR inhibition. nih.gov Further research into the specific interactions of this compound derivatives with TR could elucidate their potential as antiprotozoal agents.

Elucidation of Molecular Interactions with Biological Macromolecules (Proteins, Nucleic Acids)

The biological activity of this compound derivatives is fundamentally linked to their molecular interactions with biological macromolecules, including proteins and nucleic acids.

In the context of anticancer activity, as discussed, the primary interaction is with the protein target carbonic anhydrase. The sulfonamide group chelates the zinc ion in the enzyme's active site, while the rest of the molecule forms hydrogen bonds and van der Waals interactions with surrounding amino acid residues. These interactions are crucial for the stability of the enzyme-inhibitor complex and determine the inhibitory potency and selectivity. nih.govnih.gov

Beyond CA, other protein targets for sulfonamide derivatives have been explored. For instance, molecular docking studies have been employed to investigate the interaction of novel sulfonamides with DNA topoisomerase II, another important target in cancer chemotherapy. scholarsresearchlibrary.com These studies predict the binding affinity and mode of interaction, suggesting that some sulfonamide derivatives could act as inhibitors of this enzyme. scholarsresearchlibrary.com Docking procedures allow for the virtual screening of compounds and can predict the strongest binders based on scoring functions, providing insights into how these molecules fit into the enzyme's binding site. scholarsresearchlibrary.com

While direct studies on the interaction of this compound with nucleic acids are not extensively documented, the potential for such interactions exists. The aromatic and amino functionalities of the molecule could allow for intercalation or groove binding with DNA, although this remains a speculative mechanism without specific experimental evidence. The primary mode of action for the anticancer and antiprotozoal effects of the broader class of sulfonamides appears to be through protein inhibition rather than direct interaction with nucleic acids.

Development of Advanced Analytical Methodologies for 2 Amino N,n Diethylbenzenesulfonamide Research

Chromatographic Method Development

Chromatography remains the cornerstone of analytical separation science, providing the high resolution required to isolate 2-Amino-N,N-diethylbenzenesulfonamide from impurities and matrix components. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are applicable, each with specific advantages depending on the analytical goal.

HPLC is a highly suitable technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC (RP-HPLC) method, coupled with a photodiode array (PDA) or UV-visible detector, can be developed for accurate quantification and purity assessment. wu.ac.th The method's development would involve optimizing parameters such as the column, mobile phase composition, flow rate, and detection wavelength to achieve optimal separation and sensitivity. researchgate.net

For instance, a method could be established using a C8 or C18 stationary phase with a gradient elution program. wu.ac.th The mobile phase would typically consist of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). This approach allows for the effective separation of the main compound from potential starting materials, by-products, or degradation products. The method's linearity, accuracy, precision, and sensitivity would be established through a rigorous validation process to ensure its reliability for routine quality control. researchgate.net

Table 1: Illustrative RP-HPLC Method Parameters for Analysis of this compound This table is based on typical parameters for related sulfonamide compounds and represents a hypothetical method.

| Parameter | Condition |

|---|---|

| Column | YMC-Triart C8 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.01 M Phosphate Buffer (pH 3.5) |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) | %B 0 | 10 25 | 70 30 | 70 32 | 10 40 | 10 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 265 nm (using PDA Detector) |

| Injection Volume | 5 µL |

| Expected Retention Time | ~15-18 min |

While HPLC is generally preferred for polar compounds, GC can be a valuable alternative, especially when coupled with mass spectrometry. sigmaaldrich.com Due to the low volatility and polar nature of the amino group in this compound, direct analysis by GC is challenging. Therefore, a crucial step is chemical derivatization to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.comglobalauthorid.com

Common derivatization strategies include silylation or acylation. Silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), replaces the active hydrogen on the amino group with a nonpolar tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com This process significantly increases the compound's volatility, allowing it to be readily analyzed on a standard nonpolar capillary GC column, such as a DB-5MS. mdpi.com The optimization of reaction conditions, including temperature and time, is critical to ensure complete derivatization and achieve accurate quantification. mdpi.com

Table 2: Potential Gas Chromatography (GC) Method Parameters for Derivatized this compound This table outlines a hypothetical GC method following a derivatization step.

| Parameter | Condition |

|---|---|

| Derivatization Reagent | MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) |

| GC System | Agilent 7890B Gas Chromatograph |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 280 °C (Splitless mode) |

| Oven Program | Initial 100 °C, hold 2 min; ramp at 10 °C/min to 300 °C, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 310 °C (FID) |

Electrochemical Analytical Techniques

Electrochemical methods offer a sensitive and cost-effective alternative to chromatographic techniques for the analysis of electroactive compounds like this compound. The presence of the oxidizable amino group makes this compound a suitable candidate for electrochemical characterization and detection. researchgate.net

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can be employed to investigate the electrochemical behavior of this compound. rsc.org CV is used to study the redox properties, such as the oxidation potential and the reversibility of the electrochemical reaction. nih.gov This information is fundamental for understanding the compound's electronic characteristics and for developing quantitative methods.

DPV, a more sensitive technique, can be optimized for the quantitative determination of the compound at low concentrations. researchgate.net The analysis would be performed in a suitable supporting electrolyte, and parameters like the pH of the buffer, pulse amplitude, and scan rate would be optimized to obtain a well-defined and reproducible analytical signal. Research on related aromatic amines has shown that these methods can achieve low detection limits, making them applicable for trace analysis. researchgate.net

Table 3: Representative Parameters for Voltammetric Analysis This table presents plausible conditions for the electrochemical characterization of this compound.

| Parameter | Condition |

|---|---|

| Technique | Differential Pulse Voltammetry (DPV) |

| Working Electrode | Glassy Carbon Electrode (GCE) |

| Reference Electrode | Ag/AgCl (3 M KCl) |

| Counter Electrode | Platinum Wire |

| Supporting Electrolyte | 0.1 M Britton-Robinson Buffer (pH 4.0) |

| Potential Range | +0.2 V to +1.2 V |

| Pulse Amplitude | 50 mV |

| Scan Rate | 20 mV/s |

Building upon voltammetric principles, dedicated electrochemical sensors can be designed for the rapid and selective detection of this compound. nih.gov These sensors typically involve modifying the surface of a working electrode (e.g., glassy carbon, screen-printed carbon) with materials that enhance the analytical performance. nih.gov

Modifiers can include nanomaterials like carbon nanotubes, graphene, or metallic nanoparticles, which increase the electrode's surface area and catalytic activity towards the oxidation of the amino group. mdpi.com The synergistic effects of combining different materials can lead to sensors with high sensitivity, low detection limits, and good selectivity. mdpi.com The development of such a sensor would represent a significant advancement, enabling potential on-site and real-time monitoring applications. nih.gov

Table 4: Potential Characteristics of a Developed Electrochemical Sensor This table summarizes the target performance metrics for a novel sensor.

| Characteristic | Target Specification |

|---|---|

| Sensing Platform | Graphene-Modified Screen-Printed Electrode |

| Detection Principle | Amperometry / Differential Pulse Voltammetry |

| Linear Range | Sub-micromolar to millimolar concentrations |